molecular formula C14H16O2 B1225773 ナプロキセン CAS No. 26159-36-4

ナプロキセン

カタログ番号: B1225773
CAS番号: 26159-36-4
分子量: 216.27 g/mol
InChIキー: LTRANDSQVZFZDG-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナプロキセンは、非選択的シクロオキシゲナーゼ阻害剤のクラスに属する非ステロイド性抗炎症薬(NSAID)です。その化学名は(2S)-2-(6-メトキシナフタレン-2-イル)プロパン-1-オールです。 ナプロキセンは、関節炎、リウマチ性関節炎、月経困難症などの疾患の治療において、痛み、発熱、炎症を緩和するために一般的に使用されます .

科学的研究の応用

Medical Applications

1.1 Pain Management and Inflammatory Conditions

Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Gout
  • Menstrual Cramps
  • Tendinitis and Bursitis

Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that naproxol effectively reduces symptoms in these conditions, providing significant relief for patients .

1.2 Cardiovascular Protection

Research indicates that naproxol may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to naproxol was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .

Cancer Prevention Research

2.1 Colorectal Cancer

Recent studies highlight naproxol's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of naproxol were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that naproxol could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of naproxol. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of naproxol directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:

  • Stable physicochemical properties over one year.
  • Sustained release profiles , reducing the need for frequent dosing.

This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.

Case Studies and Clinical Trials

StudyObjectiveFindings
Vilar-Sanchez et al., 2021Assessing naproxol's role in colorectal cancer preventionNaproxol showed significant immune response modulation; potential as an adjuvant in vaccine trials for Lynch syndrome
JAMA Internal Medicine, 2002Comparing naproxol with other NSAIDs in AMI preventionChronic use linked to lower AMI hospitalization rates; stronger COX-1 inhibition noted
Nature Scientific Reports, 2019Evaluating NLC-Naproxol for TMJ pain reliefSustained release improved anti-inflammatory effects; stable formulation over one year

作用機序

ナプロキセンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)の活性を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱の媒介物質です。 ナプロキセンは、それらの生成を抑制することで、これらの症状を軽減します .

類似の化合物:

    ナプロキセン: 類似の構造と作用機序を持つ別のNSAID。

    イブプロフェン: 抗炎症作用と鎮痛作用が同等な広く使用されているNSAID。

    ケトプロフェン: 治療上の用途は似ていますが、薬物動態が異なるNSAID。

ナプロキセンの独自性: ナプロキセンは、その特定の化学構造が独自の薬理学的特性を可能にする点でユニークです。 そのメトキシ基と立体化学は、その有効性と安全性プロファイルに貢献しています .

準備方法

合成経路と反応条件: ナプロキセンの調製は、一般的にナフタレンのスルホン化、加水分解、アセトニトリル酸性化を含む 。特定の調製方法は、異なる研究文献に応じて選択できます。

工業生産方法: 工業環境では、ナプロキセンの生産は同様の合成経路に従いますが、より大規模で行われ、最終製品の一貫性と純度が確保されます。このプロセスには、医薬品規格を満たすための厳格な品質管理措置が含まれます。

化学反応の分析

反応の種類: ナプロキセンは、以下を含むさまざまな化学反応を受けます。

    酸化: ナプロキセンは、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。

    還元: 還元反応は、ナプロキセンをそのアルコール誘導体に変換することができます。

    置換: ナプロキセンは、特にメトキシ基で置換反応を受けます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

    還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: 置換反応の条件は、多くの場合、酸性または塩基性触媒が含まれます。

主な生成物: これらの反応から形成される主な生成物には、ケトン、アルコール、置換ナフタレンなどのナプロキセンのさまざまな誘導体が含まれます .

4. 科学研究への応用

ナプロキセンは、さまざまな科学研究に幅広く応用されています。

類似化合物との比較

    Naproxen: Another NSAID with a similar structure and mechanism of action.

    Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.

Uniqueness of Naproxol: Naproxol is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .

生物活性

Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of naproxol, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

Naproxol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.

  • COX Inhibition : Naproxol inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
  • Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .

Efficacy in Pain Management

Naproxol has been evaluated extensively for its effectiveness in managing pain across various clinical settings:

  • Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
  • Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .

Comparative Studies

The potency and efficacy of naproxol have been compared with other NSAIDs and modified derivatives:

Compound IC50 Range (nM) Enhanced Potency
Naproxen2,350,000 - 2,775,000-
NOSH-Naproxen80 - 15016,000 - 34,000-fold more potent than naproxen
Sulindac699,000 - 980,000-
NOSH-Sulindac89 - 2702,500 - 9,650-fold more potent than sulindac

Case Study: Efficacy in Cancer Pain Management

In a study involving 119 cancer patients switched from loxoprofen to naproxen:

  • Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
  • : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.

Case Study: Effectiveness Against Inflammatory Conditions

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:

  • Findings : Both naproxen and its modified form NOSH-naproxen significantly reduced edema compared to controls.
  • Mechanism : The enhanced release of NO and H2S contributed to superior anti-inflammatory effects .

特性

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRANDSQVZFZDG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045904
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-36-4
Record name Naproxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPROXOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=C(CO)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 0.4 g. of lithium aluminum hydride and 100 ml. of ethyl ether, there is added a mixture of 2.3 g. of d 2-(6-methoxy-2-naphthyl)propionic acid and 100 ml. of ethyl ether. The mixture is stirred at 0°C for 30 minutes, and 10 ml. of ethyl acetate is added. After 1 hour, 4 ml. of water is added to the mixture. The resulting mixture is filtered and evaporated under reduced pressure to yield l 2-(6-methoxy-2-naphthyl)-l-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
Name
2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naproxol
Reactant of Route 2
Naproxol
Reactant of Route 3
Naproxol
Reactant of Route 4
Reactant of Route 4
Naproxol
Reactant of Route 5
Naproxol
Reactant of Route 6
Reactant of Route 6
Naproxol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。